![molecular formula C11H10Cl2FNO B2627696 (2,4-Dichlorophenyl)(3-(fluoromethyl)azetidin-1-yl)methanone CAS No. 2034291-62-6](/img/structure/B2627696.png)
(2,4-Dichlorophenyl)(3-(fluoromethyl)azetidin-1-yl)methanone
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Overview
Description
“(2,4-Dichlorophenyl)(3-(fluoromethyl)azetidin-1-yl)methanone” is a chemical compound. Unfortunately, there’s not much specific information available about this compound .
Physical And Chemical Properties Analysis
The specific physical and chemical properties of this compound are not mentioned in the available resources .Scientific Research Applications
DPP4 Inhibitors
(2,4-Dichlorophenyl)(3-(fluoromethyl)azetidin-1-yl)methanone: (let’s call it Compound A) has been investigated for its potential as a DPP4 inhibitor. DPP4 (dipeptidyl peptidase-4) inhibitors are a class of antihyperglycemic agents used in the treatment of type 2 diabetes. These inhibitors enhance insulin secretion and reduce glucagon levels, leading to improved glycemic control. Compound A’s structural features make it an interesting candidate for further exploration in this field .
Triazolinone Herbicide Synthesis
Compound A serves as a key intermediate in the synthesis of triazolinone herbicides. Specifically, it is a crucial building block for the production of Sulfentrazone, a widely used herbicide. Sulfentrazone effectively controls various broadleaf and grassy weeds in crops, making it valuable for sustainable agriculture .
Indole Derivatives and Plant Hormones
Indole derivatives play diverse roles in biological systems. Interestingly, Compound A contains an indole moiety. One notable example is indole-3-acetic acid (IAA), a plant hormone produced from tryptophan degradation. While Compound A is not IAA itself, its indole component could potentially influence plant growth and development. Further research is needed to explore this aspect .
Safety and Hazards
properties
IUPAC Name |
(2,4-dichlorophenyl)-[3-(fluoromethyl)azetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10Cl2FNO/c12-8-1-2-9(10(13)3-8)11(16)15-5-7(4-14)6-15/h1-3,7H,4-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUEIQPFEOBDVST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=C(C=C(C=C2)Cl)Cl)CF |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10Cl2FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2,4-Dichlorophenyl)(3-(fluoromethyl)azetidin-1-yl)methanone |
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